molecular formula C20H18O B1211330 Diphenyl(p-tolyl)methanol CAS No. 5440-76-6

Diphenyl(p-tolyl)methanol

Cat. No.: B1211330
CAS No.: 5440-76-6
M. Wt: 274.4 g/mol
InChI Key: QUMADPCRQDGMNX-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that Diphenyl(p-tolyl)methanol may also interact with various biological targets.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. It’s plausible that it may interact with its targets in a manner similar to other aromatic compounds, potentially influencing cellular processes through these interactions .

Biochemical Pathways

Similar compounds have been found to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also have a broad impact on various biochemical pathways.

Pharmacokinetics

It has been suggested that it has high gi absorption and is bbb permeant . Its lipophilicity and hydrophobicity suggest that it may have good bioavailability .

Result of Action

Similar compounds have been found to exhibit a variety of biological activities, suggesting that this compound may also have diverse molecular and cellular effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its stability may be affected by temperature, as it has a melting point of 79-84° C . Furthermore, its action and efficacy may be influenced by its concentration in the environment, the presence of other compounds, and the specific conditions of the biological system in which it is present.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diphenyl(p-tolyl)methanol can be synthesized through the condensation reaction of benzyl alcohol and benzaldehyde under acidic conditions. The reaction involves heating benzyl alcohol and benzaldehyde in the presence of an acid catalyst to form the desired product .

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions: Diphenyl(p-tolyl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form corresponding alcohols or hydrocarbons.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products:

    Oxidation: Formation of benzophenone derivatives.

    Reduction: Formation of diphenylmethane derivatives.

    Substitution: Formation of halogenated or nitrated derivatives of this compound.

Scientific Research Applications

Diphenyl(p-tolyl)methanol has several applications in scientific research:

Comparison with Similar Compounds

    Triphenylmethanol: Similar in structure but with three phenyl groups instead of two phenyl and one p-tolyl group.

    Benzhydrol: Contains two phenyl groups and a hydroxyl group, similar to Diphenyl(p-tolyl)methanol but lacks the p-tolyl group.

Uniqueness: this compound is unique due to the presence of the p-tolyl group, which imparts distinct chemical and physical properties. This structural difference allows it to participate in specific reactions and interactions that are not possible with other similar compounds.

Properties

IUPAC Name

(4-methylphenyl)-diphenylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O/c1-16-12-14-19(15-13-16)20(21,17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15,21H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUMADPCRQDGMNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10202790
Record name 4-Methyltriphenylcarbinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10202790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5440-76-6
Record name 4-Methyltriphenylcarbinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005440766
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5440-76-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20741
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Methyltriphenylcarbinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10202790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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